molecular formula C7H15O5P B15089805 3-(Dimethoxyphosphoryl)propyl acetate CAS No. 39118-51-9

3-(Dimethoxyphosphoryl)propyl acetate

Cat. No.: B15089805
CAS No.: 39118-51-9
M. Wt: 210.16 g/mol
InChI Key: VTWAWTIFDFTWJQ-UHFFFAOYSA-N
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Description

3-(Dimethoxyphosphoryl)propyl acetate is an organic compound with the molecular formula C7H15O5P It is a phosphonate ester, characterized by the presence of a dimethoxyphosphoryl group attached to a propyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethoxyphosphoryl)propyl acetate typically involves the reaction of dimethyl phosphite with an appropriate alkylating agent under controlled conditions. One common method involves the use of acrylamide and dimethyl phosphite in the presence of a catalyst, such as a nonacid compound of alkaline earth metal . The reaction proceeds efficiently, leading to the formation of the desired product with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxyphosphoryl)propyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Dimethoxyphosphoryl)propyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(dimethoxyphosphoryl)propyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl phosphite
  • Diethyl phosphite
  • Trimethyl phosphite

Comparison

Compared to similar compounds, 3-(dimethoxyphosphoryl)propyl acetate is unique due to its specific structural features, such as the presence of both a dimethoxyphosphoryl group and a propyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

39118-51-9

Molecular Formula

C7H15O5P

Molecular Weight

210.16 g/mol

IUPAC Name

3-dimethoxyphosphorylpropyl acetate

InChI

InChI=1S/C7H15O5P/c1-7(8)12-5-4-6-13(9,10-2)11-3/h4-6H2,1-3H3

InChI Key

VTWAWTIFDFTWJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCP(=O)(OC)OC

Origin of Product

United States

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